

Ethyl Linalool: A Versatile Chiral Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: Ethyl linalool

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool, a substituted derivative of the naturally occurring terpene alcohol linalool, presents a compelling scaffold for asymmetric synthesis. Its inherent chirality, derived from a stereogenic tertiary alcohol, coupled with the presence of two distinct carbon-carbon double bonds, offers multiple sites for stereoselective transformations. While the application of linalool as a chiral building block is well-documented, this guide explores the potential of **ethyl linalool** in organic synthesis, providing a technical overview of its stereoselective reactions and protocols adapted from its close analogue, linalool. This document is intended to serve as a comprehensive resource for chemists in academia and industry, facilitating the use of **ethyl linalool** in the construction of complex, enantioenriched molecules.

Physicochemical Properties and Spectroscopic Data

While specific enantiopure data for **ethyl linalool** is not readily available, the following table summarizes its general physicochemical properties.^[1] For chiral applications, determination of

optical rotation for the specific enantiomer is crucial.

| Property | Value |
|--------------------------|-----------------------------------|
| Molecular Formula | C ₁₁ H ₂₀ O |
| Molecular Weight | 168.28 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.862 g/cm ³ |
| Boiling Point | 215°C[1] |
| Flash Point | 86°C[1] |
| Refractive Index (@20°C) | 1.462 - 1.466[1] |

Note: The data presented is for the racemic mixture of **ethyl linalool**. Specific optical rotation values would need to be determined for the individual (R)- and (S)-enantiomers.

For comparison, the specific rotation of the enantiomers of the closely related linalool are:

- (R)-(-)-Linalool: $[\alpha]_D = -15.1^\circ$ (c 0.88, ethanol)[2]
- (S)-(+)-Linalool: $[\alpha]_D = +17.4^\circ$ (c 3.19, ethanol)[2]

Key Stereoselective Reactions and Experimental Protocols

The synthetic utility of **ethyl linalool** as a chiral building block lies in the stereocontrolled manipulation of its functional groups. The following sections detail key asymmetric reactions, with protocols largely adapted from established procedures for linalool and its acetate.

1. Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective conversion of allylic alcohols to epoxy alcohols.[3][4] This reaction is highly valuable for introducing two new stereocenters with predictable stereochemistry. Given that **ethyl linalool** is a tertiary allylic alcohol, the epoxidation would be expected to occur at the trisubstituted double bond.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (R)-**Ethyl Linalool** (Analogous to Linalool)

Materials:

- (R)-**Ethyl linalool**
- Titanium(IV) isopropoxide ($\text{Ti}(\text{OiPr})_4$)
- L-(+)-Diethyl tartrate (L-(+)-DET)
- tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
- Dichloromethane (CH_2Cl_2), anhydrous
- 4Å Molecular sieves, powdered
- Aqueous solution of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (for quenching)
- Diethyl ether
- Brine

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves and anhydrous dichloromethane.
- The flask is cooled to $-20\text{ }^\circ\text{C}$ in a suitable cooling bath (e.g., dry ice/acetone).
- L-(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at $-20\text{ }^\circ\text{C}$.
- A solution of (R)-**ethyl linalool** in dichloromethane is added to the reaction mixture.
- An anhydrous solution of tert-butyl hydroperoxide is then added dropwise, maintaining the internal temperature below $-20\text{ }^\circ\text{C}$.

- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a pre-cooled aqueous solution of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$.
- The mixture is allowed to warm to room temperature and stirred for 1 hour.
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude epoxy alcohol is purified by flash column chromatography.

Expected Outcome: The use of L-(+)-DET is expected to yield the (2S,3S)-epoxide, while D-(-)-DET would produce the (2R,3R)-epoxide.

2. Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[5][6] For **ethyl linalool**, this reaction can be directed to either the terminal or the internal double bond, depending on the reaction conditions and the protecting group strategy. Dihydroxylation of the terminal double bond of an acetate derivative is a common strategy.[7][8]

Experimental Protocol: Asymmetric Dihydroxylation of (R)-Ethyl Linalyl Acetate (Analogous to Linalyl Acetate)

Materials:

- (R)-Ethyl linalyl acetate (synthesized by acetylation of (R)-**ethyl linalool**)
- AD-mix- α or AD-mix- β
- tert-Butanol
- Water
- Methanesulfonamide (if not included in the AD-mix)

- Sodium sulfite (for quenching)
- Ethyl acetate

Procedure:

- To a round-bottom flask, add a 1:1 mixture of tert-butanol and water.
- Add AD-mix- α (for one enantiomer of the diol) or AD-mix- β (for the other) and methanesulfonamide. Stir until the two phases are homogeneous and the mixture turns a yellow-green color.
- Cool the mixture to 0 °C and add (R)-ethyl linalyl acetate.
- Stir the reaction vigorously at 0 °C for 24 hours. The color will change from yellow-green to a deep red-brown.
- Quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.
- Extract the mixture with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
- The crude product can be purified by flash column chromatography.

Quantitative Data (from Linalyl Acetate Dihydroxylation):^[7]

| Starting Material | Reagent | Product Diastereomeric Excess (de) | Yield |
|---------------------|------------------|--|-------|
| (R)-Linalyl Acetate | AD-mix- α | 95% | 92% |

| (R)-Linalyl Acetate | AD-mix- β | 97% | 83% |

3. Stereoselective Cyclization

The diols and epoxy alcohols derived from **ethyl linalool** are valuable precursors for the synthesis of chiral oxygenated heterocycles, such as furanoid and pyranoid linalool oxides.[8] [9] The stereochemistry of the cyclization can be controlled by the choice of reagents and the stereochemistry of the starting material.

Experimental Protocol: Acid-Catalyzed Cyclization of **Ethyl Linalool** Epoxide (Analogous to Linalool Epoxide)

Materials:

- **Ethyl linalool** epoxide
- p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Dissolve the **ethyl linalool** epoxide in dichloromethane.
- Add a catalytic amount of p-toluenesulfonic acid.
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, quench the reaction by washing with a saturated aqueous sodium bicarbonate solution.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting mixture of furanoid and pyranoid **ethyl linalool** oxides can be separated by column chromatography.

Quantitative Data (from Linalool Epoxidation/Cyclization):[10]

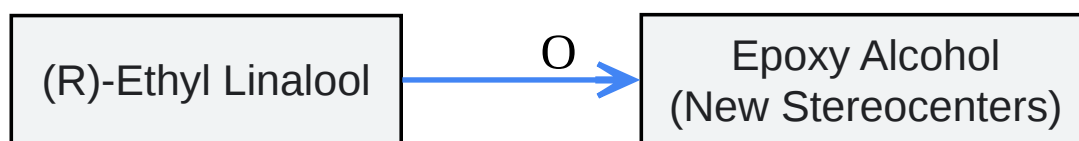
| Starting Material | Reagent | Product Ratio (Furanoid:Pyranoid) |
|-------------------|---------|--------------------------------------|
|-------------------|---------|--------------------------------------|

| (R)-Linalool | m-CPBA, then PTSA | 81:19 |

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of a chiral **ethyl linalool** precursor.

Ti(OiPr)₄, L-(+)-DET
TBHP, CH₂Cl₂, -20 °C



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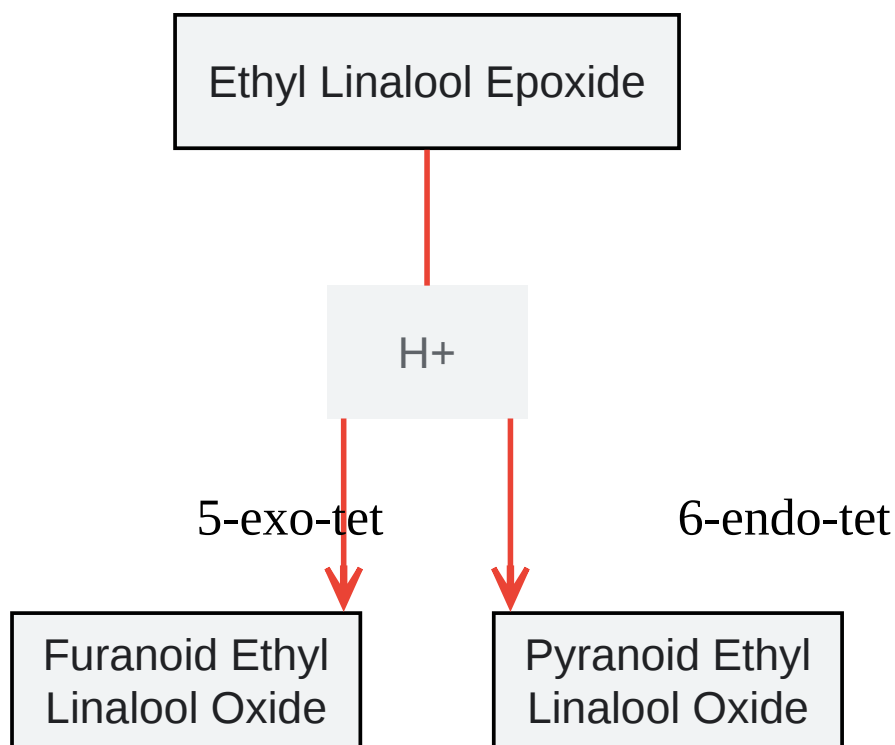
Caption: Sharpless Asymmetric Epoxidation of (R)-**Ethyl Linalool**.

AD-mix- α or AD-mix- β
t-BuOH/H₂O, 0 °C



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Caption: Asymmetric Dihydroxylation of (R)-Ethyl Linalyl Acetate.



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Caption: Acid-Catalyzed Cyclization of **Ethyl Linalool** Epoxide.

Applications in Complex Molecule Synthesis

The enantioenriched products derived from **ethyl linalool**, such as epoxy alcohols, diols, and cyclic ethers, are versatile intermediates for the synthesis of a wide range of complex molecules. These include:

- **Natural Products:** Many terpenes and other natural products contain stereogenic centers and oxygenated heterocyclic motifs that can be constructed from **ethyl linalool**-derived building blocks.
- **Pharmaceuticals:** The development of single-enantiomer drugs is a critical aspect of modern medicine. Chiral synthons from **ethyl linalool** can be incorporated into the synthesis of active pharmaceutical ingredients.

- Flavors and Fragrances: The individual stereoisomers of fragrance compounds often possess distinct olfactory properties. Stereoselective synthesis from **ethyl linalool** can provide access to novel and potent flavor and fragrance ingredients.

Conclusion

While direct literature on the use of **ethyl linalool** as a chiral building block is sparse, its structural similarity to the well-studied linalool provides a strong foundation for its application in asymmetric synthesis. The stereoselective reactions of epoxidation, dihydroxylation, and cyclization, which are highly efficient for linalool, can be confidently extrapolated to **ethyl linalool**. This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to explore the synthetic potential of this versatile chiral building block. The development of robust synthetic routes starting from **ethyl linalool** will undoubtedly contribute to the advancement of organic synthesis and the discovery of new, valuable molecules.

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References

- [1. ScenTree - Ethyl linalool \(CAS N° 10339-55-6\) \[scentree.co\]](#)
- [2. academic.oup.com \[academic.oup.com\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. Sharpless epoxidation - Wikipedia \[en.wikipedia.org\]](#)
- [5. encyclopedia.pub \[encyclopedia.pub\]](#)
- [6. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [7. Enantioselective synthesis of each stereoisomer of the pyranoid linalool oxides: The linalool route - Lookchem \[lookchem.com\]](#)
- [8. benchchem.com \[benchchem.com\]](#)
- [9. mdpi.com \[mdpi.com\]](#)

- [10. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
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